Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate
CAS No.: 68134-40-7
Cat. No.: VC18459934
Molecular Formula: C24H28ClN5O7
Molecular Weight: 534.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68134-40-7 |
|---|---|
| Molecular Formula | C24H28ClN5O7 |
| Molecular Weight | 534.0 g/mol |
| IUPAC Name | ethyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-ethoxy-3-oxopropyl)anilino]propanoate |
| Standard InChI | InChI=1S/C24H28ClN5O7/c1-4-36-23(32)10-12-29(13-11-24(33)37-5-2)17-6-9-21(22(15-17)26-16(3)31)28-27-20-8-7-18(30(34)35)14-19(20)25/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,26,31) |
| Standard InChI Key | UBJAEZNYIDXOAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCN(CCC(=O)OCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Beta-alaninate core: A modified beta-alanine derivative with ethyl ester and 3-ethoxy-3-oxopropyl substituents.
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Azo linkage: A diazenyl (-N=N-) group connecting the beta-alaninate moiety to a 2-chloro-4-nitrophenyl aromatic ring.
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Acetylated aromatic amine: A 3-acetylamino group on the central phenyl ring, enhancing electronic conjugation.
The IUPAC name, ethyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-ethoxy-3-oxopropyl)anilino]propanoate, reflects this arrangement. The InChIKey UBJAEZNYIDXOAJ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 68134-40-7 |
| Molecular Formula | |
| Molecular Weight | 534.0 g/mol |
| IUPAC Name | Ethyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-ethoxy-3-oxopropyl)anilino]propanoate |
| InChIKey | UBJAEZNYIDXOAJ-UHFFFAOYSA-N |
Synthesis and Production
Synthetic Pathways
While explicit details of this compound’s synthesis are scarce, analogous azo compounds suggest a multi-step process:
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Diazotization: Reaction of 2-chloro-4-nitroaniline with nitrous acid (HNO) to form a diazonium salt.
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Coupling: The diazonium salt reacts with a N-substituted beta-alaninate derivative under alkaline conditions to form the azo linkage .
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Esterification: Introduction of ethoxy groups via esterification of carboxylic acid intermediates.
A related acetamide-azo compound (PubChem CID 113254) employs similar diazonium coupling strategies, underscoring the prevalence of this method for constructing complex azo architectures .
Industrial Availability
Suppliers such as Alfa Chemistry and BOC Sciences offer the compound for research purposes, though large-scale production remains niche due to its specialized structure.
Applications and Functional Utility
Dye and Pigment Industry
Azo compounds are historically significant as synthetic dyes. The chloronitro-substituted phenyl group in this compound suggests potential as a disperse dye for polyester or nylon, leveraging its electron-withdrawing nitro group to enhance lightfastness .
Biomedical Research
The acetylated amine and ester groups may facilitate interactions with biological macromolecules. While no direct studies exist, structurally similar azo derivatives are explored as protease inhibitors or fluorescent probes .
Recent Research and Future Directions
Spectral Characterization
Recent studies on analogous azo compounds emphasize UV-Vis and NMR spectroscopy for structural validation. The nitro group’s strong absorption near 400 nm likely dominates this compound’s electronic spectrum .
Computational Modeling
Density functional theory (DFT) simulations could predict its reactivity, particularly the azo linkage’s susceptibility to reduction or photodegradation.
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